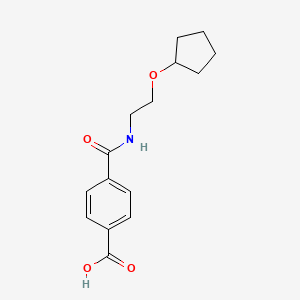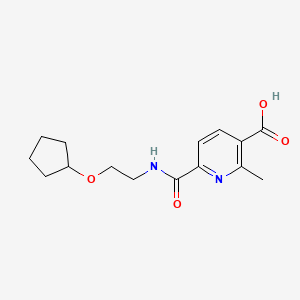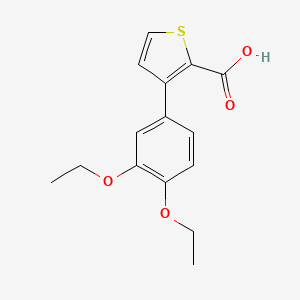
4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid, also known as 4-(2-CEECB), is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a ligand for the development of new drugs. Studies have shown that this compound has high affinity for certain receptors, which makes it a promising candidate for drug development.
Additionally, 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) has also been studied for its potential use in the development of new materials. The compound has been shown to have good solubility in various solvents, which makes it a good candidate for use in the production of polymers and other materials.
Mecanismo De Acción
The exact mechanism of action of 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) is not yet fully understood. However, studies have shown that the compound interacts with certain receptors in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) has various biochemical and physiological effects. For example, the compound has been shown to have anti-inflammatory properties, which makes it a promising candidate for the development of new anti-inflammatory drugs.
Additionally, 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) has also been shown to have antioxidant properties, which can help protect the body against oxidative stress. Other studies have suggested that the compound may have potential as an anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) in lab experiments is its high purity and good yields. Additionally, the compound has good solubility in various solvents, which makes it easy to work with in the lab.
However, one of the limitations of using 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) in lab experiments is that its mechanism of action is not yet fully understood. This can make it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are several potential future directions for research involving 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB). One area of interest is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) is a promising compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method is well-established, and the compound has been extensively studied for its potential use as a ligand for drug development and in the development of new materials. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid(2-CEECB) involves the reaction of 4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acidhydroxybenzoic acid with cyclopentyl chloroformate and diethylamine, followed by the addition of 2-aminoethanol. The resulting product is then purified using column chromatography. This method has been reported to yield high purity and good yields of the compound.
Propiedades
IUPAC Name |
4-(2-cyclopentyloxyethylcarbamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c17-14(11-5-7-12(8-6-11)15(18)19)16-9-10-20-13-3-1-2-4-13/h5-8,13H,1-4,9-10H2,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNSURRBHWOOJLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OCCNC(=O)C2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclopentyloxyethylcarbamoyl)benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-indazole-3-carboxamide](/img/structure/B7577251.png)
![3-[2-(Thiophen-2-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577252.png)


![5-methyl-N-[(1-methylcyclopentyl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7577262.png)

![3-[2-(Piperidin-1-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7577269.png)
![3-[2-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]ethyl]benzoic acid](/img/structure/B7577272.png)
![ethyl (Z)-2-cyano-3-[4-[3-phenyl-5-[(E)-2-phenylethenyl]-3,4-dihydropyrazol-2-yl]phenyl]prop-2-enoate](/img/structure/B7577295.png)




